molecular formula C11H12O3 B2797863 5-Hydroxy-2,2-dimethylchroman-4-one CAS No. 4236-32-2

5-Hydroxy-2,2-dimethylchroman-4-one

Cat. No.: B2797863
CAS No.: 4236-32-2
M. Wt: 192.214
InChI Key: POORELMNAOVPQN-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2-dimethylchroman-4-one is a heterobicyclic compound that plays a significant role in medicinal chemistry as a building block for the isolation, design, and synthesis of novel lead compounds . It is structurally characterized by the fusion of a benzene nucleus (ring A) with a dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond between C-2 and C-3 in chromanone distinguishes it from chromone and is associated with diverse biological activities .


Molecular Structure Analysis

The molecular formula of 5-Hydroxy-2-methylchroman-4-one is CHO, with an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da . The structure of chroman-4-one is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone .


Chemical Reactions Analysis

Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Physical and Chemical Properties Analysis

The 5-Hydroxy-2-methylchroman-4-one has a molecular formula of CHO, with an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da . The structure of chroman-4-one is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone .

Scientific Research Applications

Synthesis and Structural Analysis

  • The formation of 2,2-dimethylchroman-4-ones, including 5-Hydroxy-2,2-dimethylchroman-4-one, has been studied both experimentally and theoretically. This research provides insights into the structural formation of these compounds and their potential as cannabinoid receptor ligands (Morales et al., 2013).

Photophysics and Photochemistry

  • In the context of photophysics and photochemistry, studies have shown that intramolecular hydrogen bonding plays a significant role in the behavior of certain GFP chromophore analogs, potentially including this compound (Cui, Lan, & Thiel, 2012).

Chemical-Epigenetic Modification in Fungi

  • The chemical-epigenetic culture of Aspergillus terreus has led to the isolation of new compounds related to 2,2-dimethylchroman-4-ones. This area of study explores the enrichment of chemodiversity in fungal products, highlighting the potential of compounds like this compound in various applications (Sun et al., 2018).

Structural Characterization of Derivatives

  • Structural characterization of chalcone derivatives, including those related to 2,2-dimethylchroman-4-ones, has been conducted, providing valuable insights into their conformation and intramolecular interactions (Ahmad et al., 2011).

Synthesis of Natural Metabolites

  • The synthesis of natural metabolites such as Lactarochromal from 6-Amino-2,2-dimethylchroman-4-one demonstrates the relevance of these compounds in understanding and replicating biologically significant molecules (Kamat, Asolkar, & Kirtany, 2013).

Mechanism of Action

Target of Action

5-Hydroxy-2,2-dimethylchroman-4-one, a derivative of chroman-4-one, is known to interact with various biological targets. Chroman-4-one analogs have shown significant inhibition against Trypanosoma brucei and Leishmania infantum by targeting pteridine reductase-1 . These targets play crucial roles in the life cycle of these parasites, making them potential therapeutic targets.

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changesChroman-4-one derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects .

Biochemical Pathways

Chroman-4-one derivatives are known to influence various biochemical pathways due to their diverse biological activities . For instance, they can act as tumor necrosis factor-α (TNF-α) inhibitors , affecting the inflammatory response pathway .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and mode of action. Given its potential antiparasitic activity, it may lead to the death of parasites like T. brucei and L. infantum . Additionally, its potential anti-inflammatory activity could result in the reduction of inflammation .

Future Directions

Given the versatility of chromanone and its significant role in medicinal chemistry, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will help in the development of new drugs and therapies for various diseases.

Biochemical Analysis

Biochemical Properties

5-Hydroxy-2,2-dimethylchroman-4-one interacts with various enzymes, proteins, and other biomolecules. It is known to exhibit diverse biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral properties

Cellular Effects

Chromanone analogs, which are structurally similar to this compound, have been shown to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral properties . These effects suggest that this compound may also influence cell function, gene expression, and cellular metabolism.

Molecular Mechanism

Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also exert its effects at the molecular level . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also have long-term effects on cellular function .

Dosage Effects in Animal Models

Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also have dosage-dependent effects .

Metabolic Pathways

Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also be involved in various metabolic pathways .

Transport and Distribution

Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also be transported and distributed within cells and tissues .

Subcellular Localization

Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also have specific subcellular localizations .

Properties

IUPAC Name

5-hydroxy-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POORELMNAOVPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C=CC=C2O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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